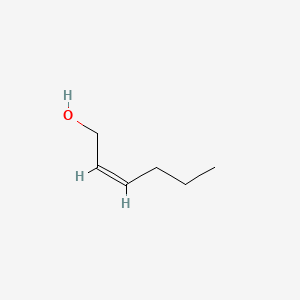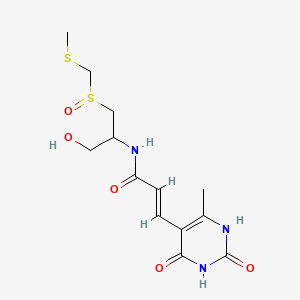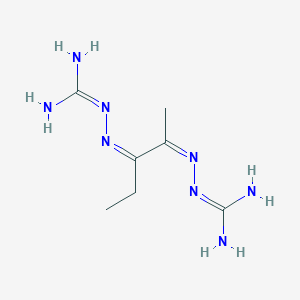![molecular formula C30H22O9 B1238645 4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate is a carboxylic ester obtained by formal condensation of that carboxy group of {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetic acid with the hydroxy group of 7-hydroxy-4-methylchromen-2-one. It is a benzodioxine, a member of chromones, a member of coumarins and a carboxylic ester.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Bischromones and Reactions of Cyanomethyl Esters The synthesis of 4-oxochromen derivatives, including reactions with cyanomethyl esters, is detailed. Key compounds synthesized are 1-methyl-1-(4-oxochromen-2-yl)-ethyl 4-oxochromen-2-carboxylate and 2-acetylchromen-4-one (Bevan, Ellis, & Wilson, 1981).
Antibacterial Activity of Benzodioxin Methyl Carboxylic Acids Research on carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, comparable in potency to Ibuprofen, offers insights into anti-inflammatory properties (Vazquez, Rosell, & Pujol, 1996).
Antimicrobial and Antioxidant Properties of Benzoxazinyl Pyrazolone Arylidenes A study focusing on the synthesis of benzoxazinyl pyrazolone arylidenes, which displayed significant in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Medicinal Applications
Antibacterial Sulfonamides Incorporating 1,4-Benzodioxin Ring The study synthesized new sulfonamides bearing a 1,4-benzodioxin ring with potential antibacterial and anti-inflammatory applications, showing notable inhibitory activities (Abbasi et al., 2017).
Synthesis of Methyl‐5‐[2‐arylamino‐4‐(3‐oxo‐1,4‐benzoxazin‐6‐yl)thiazole]acetates for COX‐2 Inhibitors Methyl 5-[2-arylamino-4-(3-oxo-[1,4]benzoxazin-6-yl)thiazoleacetates were synthesized and tested for COX-2 inhibitor activity, showcasing potential medicinal applications (Reddy et al., 2006).
Antimicrobial and Anti-Inflammatory Studies
Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as Anti-Diabetic Agents This study synthesized compounds with potential anti-diabetic properties, demonstrating weak to moderate activity against α-glucosidase enzyme, indicating their potential therapeutic use in type-2 diabetes management (Abbasi et al., 2023).
properties
Product Name |
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate |
|---|---|
Molecular Formula |
C30H22O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C30H22O9/c1-16-11-27(31)39-24-14-20(5-6-21(16)24)38-28(32)15-36-19-4-7-22-25(13-19)37-17(2)29(30(22)33)18-3-8-23-26(12-18)35-10-9-34-23/h3-8,11-14H,9-10,15H2,1-2H3 |
InChI Key |
RARQJRIHPRVKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)COC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



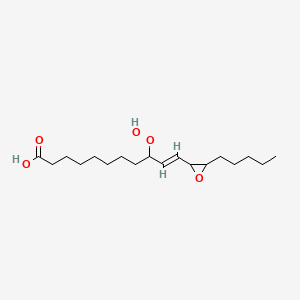
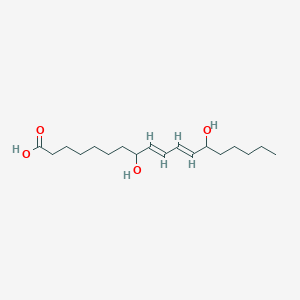
![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)
![(5R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1238572.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxy-phenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1238573.png)
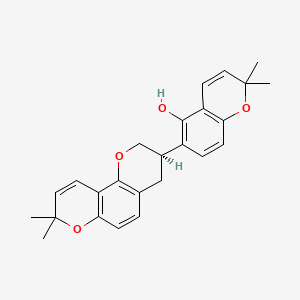
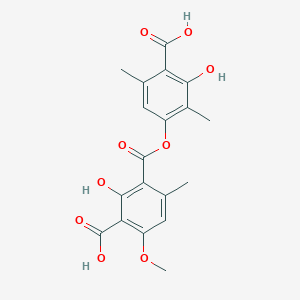
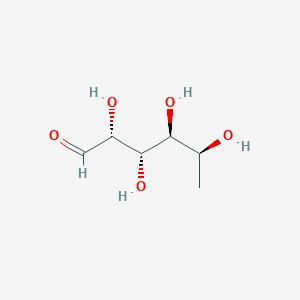
![6-[(1E)-2-(2-hydroxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B1238579.png)
